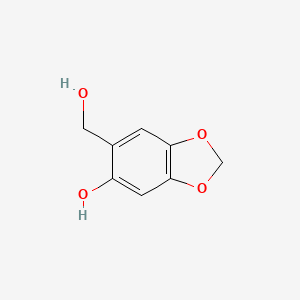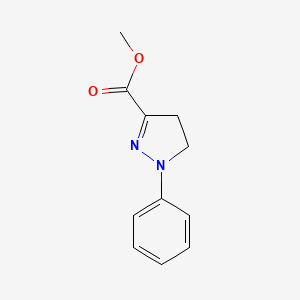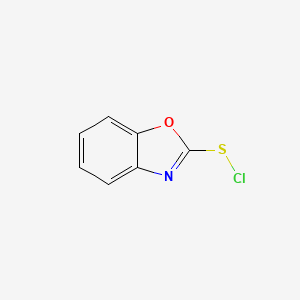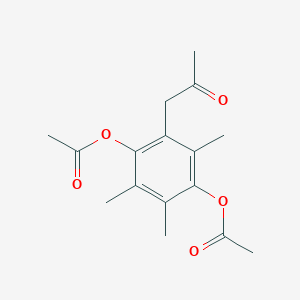
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene can be synthesized through several methods. One common approach involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method includes the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for potential use in pharmaceuticals due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
Uniqueness
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
90296-73-4 |
|---|---|
Molecular Formula |
C6H5F7 |
Molecular Weight |
210.09 g/mol |
IUPAC Name |
1,1,1,2,5,5,5-heptafluoro-4-methylpent-2-ene |
InChI |
InChI=1S/C6H5F7/c1-3(5(8,9)10)2-4(7)6(11,12)13/h2-3H,1H3 |
InChI Key |
HHDLUXLBJXTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


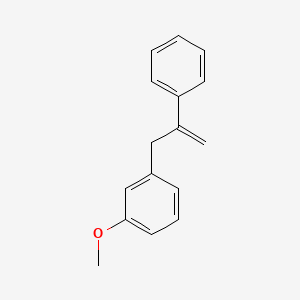
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
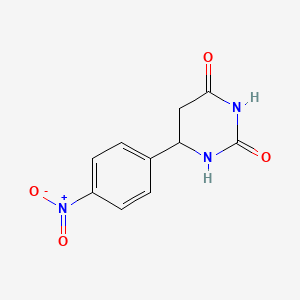
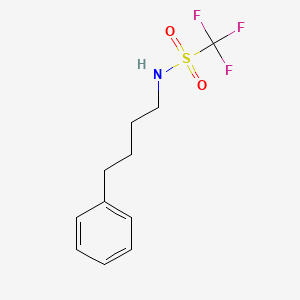
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
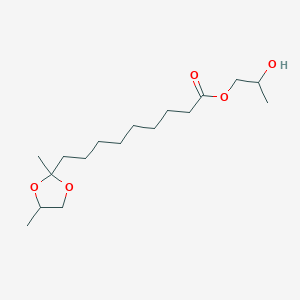
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)

